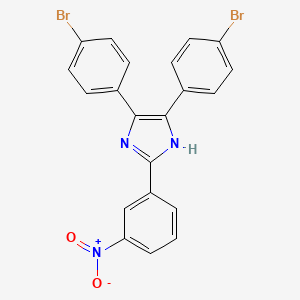![molecular formula C22H13Cl2NO2S B5231362 3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5231362.png)
3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, and various substituents including chloro and phenylcarbonyl groups. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of Chloro Groups: Chlorination reactions are employed to introduce chloro substituents at specific positions on the benzothiophene ring.
Attachment of Phenylcarbonyl Group: The phenylcarbonyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl group is attached to the benzothiophene core using an acyl chloride and a Lewis acid catalyst.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro groups can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-fluoro-N-[(4-(2-(phenylcarbonyl)hydrazino)carbonyl)phenyl]benzenesulfonamide: A similar compound with a different halogen substituent and a sulfonamide group.
2-chloro-N-(4-phenylbutan-2-yl)acetamide: Another related compound with a different core structure and substituents.
Uniqueness
3-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of chloro and phenylcarbonyl substituents on the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO2S/c23-14-10-11-17(16(12-14)20(26)13-6-2-1-3-7-13)25-22(27)21-19(24)15-8-4-5-9-18(15)28-21/h1-12H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHZNVNDCGDZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
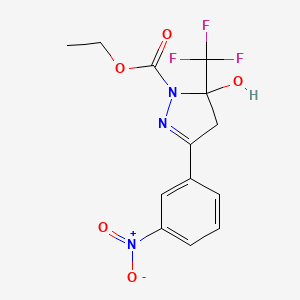
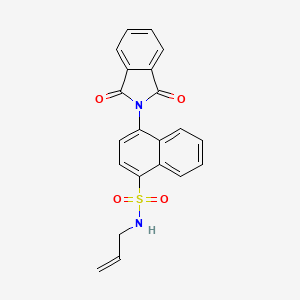
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)
![4-[(2,2-diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)
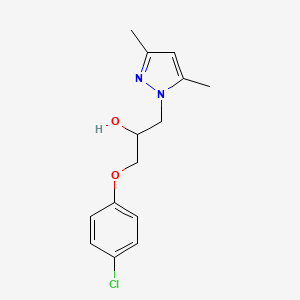
![2-Methoxy-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B5231307.png)
![2-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B5231332.png)
![N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]propanamide](/img/structure/B5231337.png)
![3-[2-(3,4-Dimethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B5231343.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)
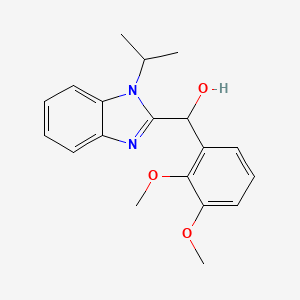
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)
